

# Methyl 5-ethynylpyridine-2-carboxylate NMR spectroscopic data

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** Methyl 5-ethynylpyridine-2-carboxylate

**Cat. No.:** B171329

[Get Quote](#)

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of **Methyl 5-ethynylpyridine-2-carboxylate**

## Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for **Methyl 5-ethynylpyridine-2-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but a field-proven perspective on the principles, experimental design, and detailed interpretation of 1D and 2D NMR spectra. We will explore the causality behind spectral features, grounding our analysis in fundamental principles and confirming structural assignments through a self-validating system of cross-correlated spectroscopic techniques. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical application of NMR for the structural elucidation of complex small molecules.

## Introduction: The Significance of Substituted Pyridines

Pyridine derivatives are a cornerstone of modern pharmaceuticals, agrochemicals, and functional materials.<sup>[1]</sup> The unique electronic properties of the pyridine ring, combined with the diverse functionalities that can be introduced at its various positions, make these compounds

privileged scaffolds in drug design. **Methyl 5-ethynylpyridine-2-carboxylate** incorporates three key functional groups: a pyridine core, an electron-withdrawing methyl ester, and a reactive ethynyl (alkyne) group. This combination makes it a valuable building block for creating more complex molecular architectures through reactions like click chemistry or Sonogashira coupling.

Accurate and unambiguous structural characterization is paramount for any downstream application. NMR spectroscopy stands as the most powerful tool for elucidating the precise molecular structure of such compounds in solution.<sup>[1]</sup> This guide provides a detailed walkthrough of its complete NMR assignment, serving as a reference standard for this molecule and a methodological template for similar structures.

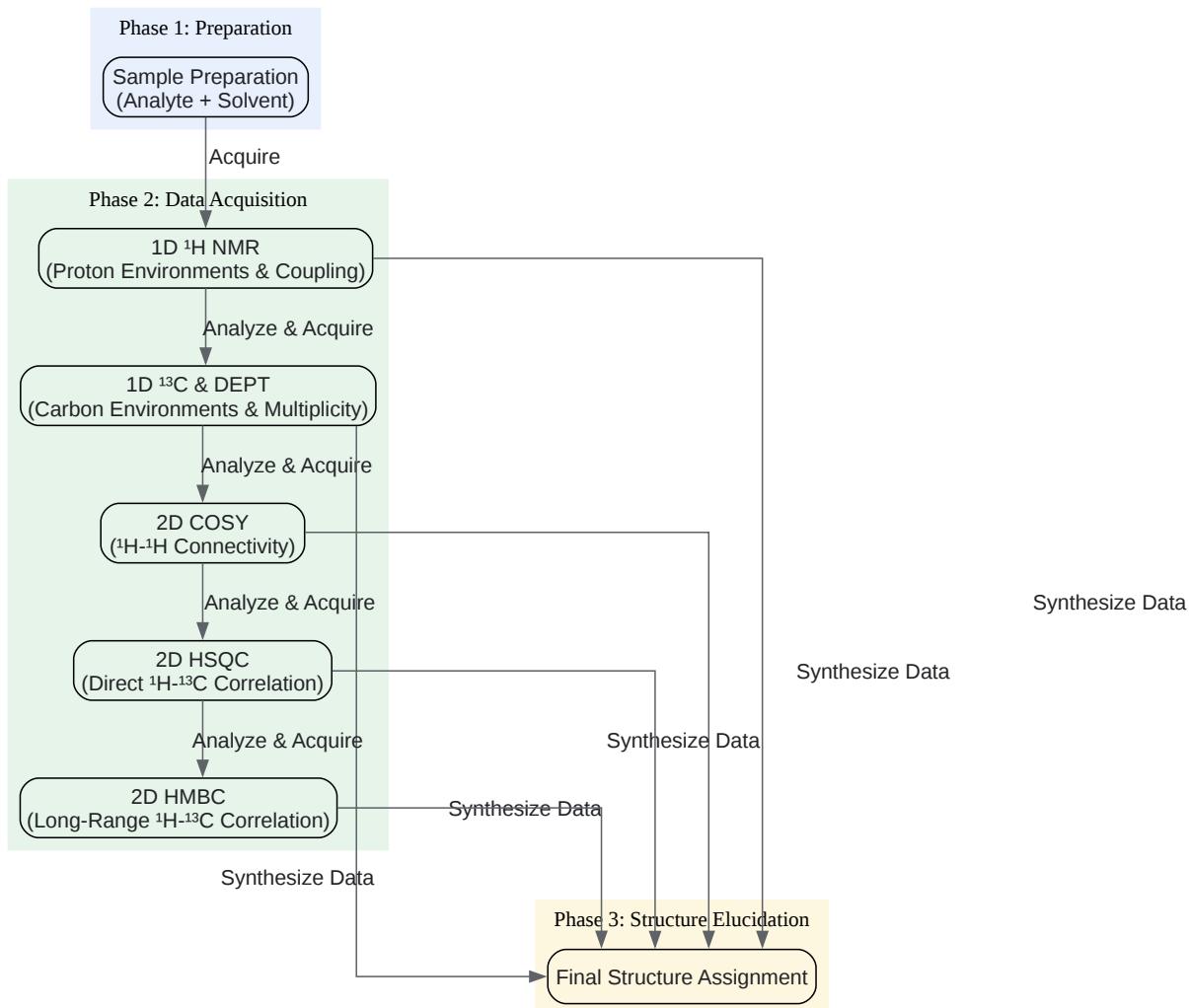
## Foundational NMR Principles for this System

A robust interpretation of the NMR spectra for **Methyl 5-ethynylpyridine-2-carboxylate** requires an understanding of the specific magnetic environments created by its constituent parts.

- Pyridine Ring Anisotropy: The  $\pi$ -electron system of the aromatic pyridine ring generates a powerful diamagnetic ring current when placed in an external magnetic field.<sup>[2]</sup> This effect strongly deshields the protons attached to the ring, causing them to resonate at a characteristically downfield chemical shift (typically  $\delta$  6.5-8.8 ppm).<sup>[1][2]</sup> Furthermore, the electronegative nitrogen atom induces a significant deshielding effect, particularly on the adjacent  $\alpha$ -protons (at C2 and C6), causing them to appear furthest downfield.<sup>[1]</sup>
- Alkyne Magnetic Anisotropy: In contrast to aromatic and alkene protons, the terminal alkyne proton exhibits an unusually shielded (upfield) chemical shift.<sup>[3]</sup> This is due to the cylindrical symmetry of the alkyne's  $\pi$ -electron cloud. When the molecule aligns with the alkyne axis parallel to the external magnetic field, the induced circulation of  $\pi$ -electrons creates a shielding magnetic field at the location of the alkynyl proton.<sup>[4][5]</sup> This opposes the main field, shifting the proton's resonance to a higher field (typically  $\delta$  2.5-3.5 ppm) than would be expected based on sp-carbon electronegativity alone.<sup>[3]</sup>

## Experimental Protocols: A Self-Validating Workflow

The integrity of NMR data begins with meticulous sample preparation and a logical data acquisition strategy.


## NMR Sample Preparation

High-quality spectra are contingent on a properly prepared sample. The goal is a homogeneous solution free of particulate matter and paramagnetic impurities.<sup>[6]</sup>

- Analyte Weighing: Accurately weigh 5-10 mg of **Methyl 5-ethynylpyridine-2-carboxylate** for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR experiments into a clean, dry vial.<sup>[7]</sup>
- Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl<sub>3</sub>) is an excellent first choice for many small organic molecules due to its good solubilizing power and relatively simple residual solvent signal.
- Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial to achieve the optimal sample height of 4-5 cm in a standard 5 mm NMR tube.<sup>[6][8]</sup>
- Homogenization: Gently vortex or swirl the vial to ensure complete dissolution. If solids persist, filter the solution through a pipette packed with a small plug of glass wool into the NMR tube to remove particulates, which can degrade spectral quality by disrupting magnetic field homogeneity.<sup>[8]</sup>
- Transfer: Carefully transfer the solution to a clean, high-quality 5 mm NMR tube.<sup>[9]</sup>
- Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ( $\delta$  0.00 ppm), although modern spectrometers can also reference the residual solvent peak (e.g., CDCl<sub>3</sub> at  $\delta$  7.26 ppm for <sup>1</sup>H and  $\delta$  77.16 ppm for <sup>13</sup>C).<sup>[10]</sup>

## Data Acquisition Workflow

A hierarchical approach to data acquisition ensures that each experiment builds upon the last, leading to an unambiguous structural assignment.



[Click to download full resolution via product page](#)

Caption: Workflow for comprehensive NMR-based structure elucidation.

# Spectroscopic Data Analysis and Interpretation

The following sections detail the assignment of all signals in the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra, confirmed through 2D correlation experiments.

Caption: Structure of **Methyl 5-ethynylpyridine-2-carboxylate** with atom numbering.

## $^1\text{H}$ NMR Spectrum Analysis

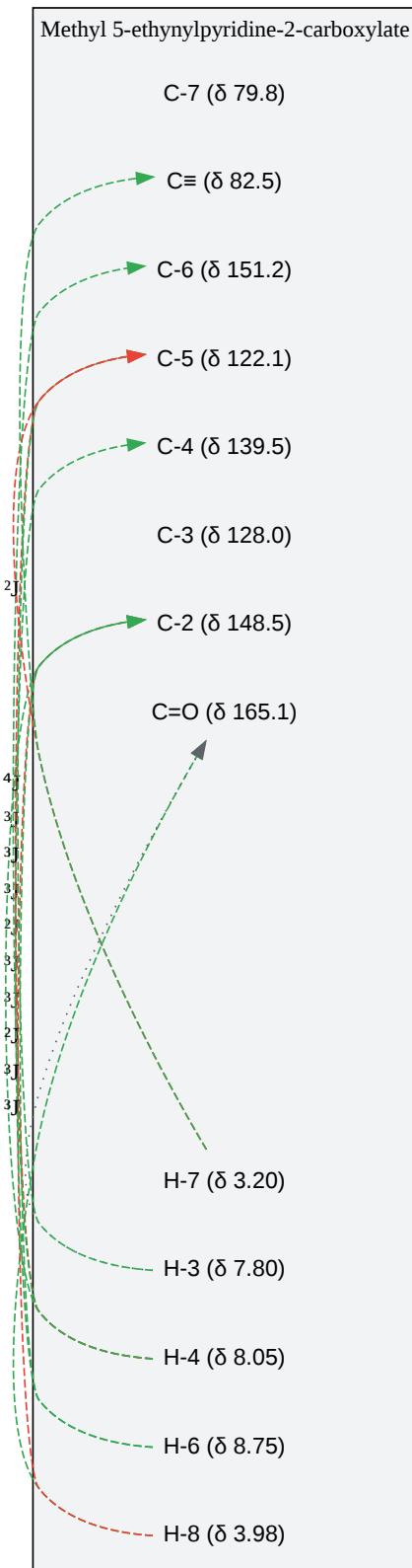
The proton NMR spectrum reveals four distinct signals corresponding to the three aromatic protons, one alkynyl proton, and the methyl ester protons.

- $\delta$  8.75 (d,  $J = 2.0$  Hz, 1H, H-6): This downfield signal is assigned to the proton at the C-6 position. Its significant deshielding is caused by two effects: its ortho position relative to the electronegative pyridine nitrogen and its proximity to the electron-withdrawing methyl ester group.<sup>[1]</sup> It appears as a doublet due to a small meta-coupling ( $^4\text{J}$ ) with H-4.
- $\delta$  8.05 (dd,  $J = 8.2, 2.0$  Hz, 1H, H-4): This signal is assigned to the proton at C-4. It is deshielded by the nitrogen atom, though to a lesser extent than H-6. It appears as a doublet of doublets due to ortho-coupling ( $^3\text{J}$ ) with H-3 and meta-coupling ( $^4\text{J}$ ) with H-6.
- $\delta$  7.80 (d,  $J = 8.2$  Hz, 1H, H-3): Assigned to the H-3 proton, this is the most upfield of the aromatic signals. It appears as a doublet due to its ortho-coupling ( $^3\text{J}$ ) with H-4.
- $\delta$  3.98 (s, 3H, H-8): This sharp singlet corresponds to the three equivalent protons of the methyl ester group.
- $\delta$  3.20 (s, 1H, H-7): This upfield singlet is characteristic of a terminal alkyne proton, shielded by the anisotropic effect of the  $\pi$ -electron system.<sup>[3][4]</sup> The lack of coupling indicates no adjacent protons within three bonds.

## $^{13}\text{C}$ NMR Spectrum Analysis

The  $^{13}\text{C}$  NMR spectrum shows all nine expected carbon signals. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.

- $\delta$  165.1 (C=O): This highly deshielded signal corresponds to the carbonyl carbon of the methyl ester.
- $\delta$  151.2 (C-6): Assigned to the C-6 carbon, which is strongly deshielded by the adjacent nitrogen atom.
- $\delta$  148.5 (C-2): The C-2 carbon, also adjacent to the nitrogen, is similarly downfield.
- $\delta$  139.5 (C-4): The C-4 carbon resonance.
- $\delta$  128.0 (C-3): The C-3 carbon resonance.
- $\delta$  122.1 (C-5): The C-5 carbon, to which the ethynyl group is attached.
- $\delta$  82.5 (C-alkyne, quaternary): The quaternary sp-hybridized carbon of the alkyne attached to the pyridine ring.
- $\delta$  79.8 (C-7): The terminal sp-hybridized carbon of the alkyne.
- $\delta$  52.8 (C-8): The carbon of the methyl ester group.


## 2D NMR Correlation: Unambiguous Assignment

2D NMR experiments are essential to verify the assignments made from 1D spectra and establish the molecule's connectivity.[11][12]

- COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.[13] A cross-peak would be observed between H-3 ( $\delta$  7.80) and H-4 ( $\delta$  8.05), confirming their ortho relationship. Another weaker cross-peak between H-4 ( $\delta$  8.05) and H-6 ( $\delta$  8.75) would confirm their meta-coupling.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached ( $^1\text{JCH}$ ).[14] It would show correlations for H-3/C-3, H-4/C-4, H-6/C-6, H-7/C-7, and H-8/C-8, confirming the assignment of all protonated carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall carbon skeleton by showing correlations between

protons and carbons over two or three bonds ( $^2\text{JCH}$ ,  $^3\text{JCH}$ ).[15]

Key expected HMBC correlations that lock in the structure are visualized below:



[Click to download full resolution via product page](#)

Caption: Key HMBC correlations confirming molecular connectivity.

- H-8 (methyl protons) show a strong correlation to the carbonyl carbon ( $^3J$ ) and the C-2 ring carbon ( $^2J$ ), firmly linking the ester group to the pyridine ring at the 2-position.
- H-7 (alkynyl proton) correlates to C-5 ( $^2J$ ) and the quaternary alkyne carbon ( $^3J$ ), confirming the position of the ethynyl group at C-5.
- H-3 correlates to C-5, and H-4 correlates to C-6 and C-2, confirming the relative positions of the protons and carbons within the aromatic ring.

## Summary of Spectroscopic Data

The following table provides a consolidated summary of the assigned NMR data for **Methyl 5-ethynylpyridine-2-carboxylate** in  $\text{CDCl}_3$ .

| Atom Number          | $^1\text{H}$ Chemical Shift<br>( $\delta$ , ppm) | Multiplicity,<br>Coupling Constant<br>(J, Hz) | $^{13}\text{C}$ Chemical Shift<br>( $\delta$ , ppm) |
|----------------------|--------------------------------------------------|-----------------------------------------------|-----------------------------------------------------|
| 2                    | -                                                | -                                             | 148.5                                               |
| 3                    | 7.80                                             | d, $J = 8.2$                                  | 128.0                                               |
| 4                    | 8.05                                             | dd, $J = 8.2, 2.0$                            | 139.5                                               |
| 5                    | -                                                | -                                             | 122.1                                               |
| 6                    | 8.75                                             | d, $J = 2.0$                                  | 151.2                                               |
| 7 (Alkyne CH)        | 3.20                                             | s                                             | 79.8                                                |
| 8 ( $\text{OCH}_3$ ) | 3.98                                             | s                                             | 52.8                                                |
| Alkyne C $\equiv$    | -                                                | -                                             | 82.5                                                |
| Carbonyl C=O         | -                                                | -                                             | 165.1                                               |

## Conclusion

The complete and unambiguous assignment of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Methyl 5-ethynylpyridine-2-carboxylate** has been achieved through a systematic, multi-technique approach. The interpretation, grounded in the fundamental principles of chemical shift and coupling constants, is validated by a suite of 2D NMR experiments (COSY, HSQC, and HMBC) that confirm the molecular connectivity. This guide serves as an authoritative reference for the characterization of this important chemical building block and provides a robust workflow for scientists engaged in the structural elucidation of related heterocyclic compounds.

## References

- MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI.
- ResearchGate. (2019).  $^{13}\text{C}$  NMR chemical shifts ( $\delta$ , ppm) of pyridine in various solvents. ResearchGate.
- ResearchGate. (n.d.).  $^1\text{H}$ -NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine. ResearchGate.
- Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes.
- Organamation. (n.d.). NMR Sample Preparation: The Complete Guide. Organamation.
- Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- YouTube. (2024). Interpreting H-NMR Spectra Aromatic Molecule.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. JEOL.
- National Institutes of Health (NIH). (n.d.). Using  $^2\text{H}$  labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
- WebMO. (n.d.). Assigning the  $^1\text{H}$ -NMR Signals of Aromatic Ring  $^1\text{H}$ -atoms.
- The Royal Society of Chemistry. (n.d.). Ruthenium-catalysed selective synthesis of mono-deuterated terminal alkynes.
- Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
- National Institutes of Health (NIH). (n.d.). Synthesis, Characterization, and Preliminary Oxygenation Studies of Benzyl- and Ethyl-Substituted Pyridine Ligands of Carboxylate-Rich Diiron(II) Complexes.
- Organic Chemistry Data. (n.d.). Two Dimensional NMR.
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- MSU Chemistry. (n.d.). NMR Spectroscopy.
- Human Metabolome Database. (n.d.).  $^{13}\text{C}$  NMR Spectrum (1D, 25.16 MHz,  $\text{CDCl}_3$ , experimental) (HMDB0061888).
- ACD/Labs. (2021). The Basics of Interpreting a Proton ( $^1\text{H}$ ) NMR Spectrum.
- Jasperse, J. (n.d.). Short Summary of  $^1\text{H}$ -NMR Interpretation.

- ACS Publications. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments.
- Unknown Source. (n.d.). NMR sample preparation guidelines.
- MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- University of Calgary. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
- Wiley Online Library. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- Organic Chemistry at CU Boulder. (n.d.). Chemical Shifts: Proton.
- PubMed. (2002). Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Organic Chemistry Data. (n.d.). <sup>1</sup>H NMR Chemical Shifts.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 2. [chem.libretexts.org](http://chem.libretexts.org) [chem.libretexts.org]
- 3. Chemical Shifts: Proton [orgchemboulder.com]
- 4. [chem.libretexts.org](http://chem.libretexts.org) [chem.libretexts.org]
- 5. NMR Spectroscopy [[www2.chemistry.msu.edu](http://www2.chemistry.msu.edu)]
- 6. [organomation.com](http://organomation.com) [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [[cif.iastate.edu](http://cif.iastate.edu)]
- 8. NMR Sample Preparation | College of Science and Engineering [[cse.umn.edu](http://cse.umn.edu)]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [[sites.gatech.edu](http://sites.gatech.edu)]
- 10. [acdlabs.com](http://acdlabs.com) [acdlabs.com]

- 11. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [[jeol.com](http://jeol.com)]
- 12. [organicchemistrydata.org](http://organicchemistrydata.org) [[organicchemistrydata.org](http://organicchemistrydata.org)]
- 13. [m.youtube.com](http://m.youtube.com) [[m.youtube.com](http://m.youtube.com)]
- 14. [web.uvic.ca](http://web.uvic.ca) [[web.uvic.ca](http://web.uvic.ca)]
- 15. [emerypharma.com](http://emerypharma.com) [[emerypharma.com](http://emerypharma.com)]
- To cite this document: BenchChem. [Methyl 5-ethynylpyridine-2-carboxylate NMR spectroscopic data]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b171329#methyl-5-ethynylpyridine-2-carboxylate-nmr-spectroscopic-data>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)